molecular formula C8H7FN2OS B3059897 4-Fluoro-7-methoxybenzo[D]thiazol-2-amine CAS No. 1402003-94-4

4-Fluoro-7-methoxybenzo[D]thiazol-2-amine

Cat. No.: B3059897
CAS No.: 1402003-94-4
M. Wt: 198.22
InChI Key: IQXRVJKGCASHMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

4-Fluoro-7-methoxybenzo[D]thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 4-Fluoro-7-methoxybenzo[D]thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Properties

IUPAC Name

4-fluoro-7-methoxy-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2OS/c1-12-5-3-2-4(9)6-7(5)13-8(10)11-6/h2-3H,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQXRVJKGCASHMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)F)N=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70857285
Record name 4-Fluoro-7-methoxy-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1402003-94-4
Record name 4-Fluoro-7-methoxy-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 1-(2-fluoro-5-methoxyphenyl)thiourea (C11) (17.30 g, 86.40 mmol) in chloroform (160 mL) at 0° C. was added bromine (4.44 mL, 86.4 mmol) drop-wise. The reaction mixture was stirred at room temperature for 30 minutes and was then heated to reflux for 18 hours. It was poured into ice water (1.0 L) containing an excess of sodium bicarbonate. The resulting precipitate was collected by filtration and washed with water and hexanes to afford the title compound as a white solid. Yield: 15.40 g, 77.69 mmol, 90%. 1H NMR (300 MHz, DMSO-d6): δ 3.84 (s, 3H), 6.60 (m, 1H), 7.03 (m, 1H), 7.73 (s, 2H),
Name
1-(2-fluoro-5-methoxyphenyl)thiourea
Quantity
17.3 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
4.44 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
1 L
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Fluoro-7-methoxybenzo[D]thiazol-2-amine
Reactant of Route 2
Reactant of Route 2
4-Fluoro-7-methoxybenzo[D]thiazol-2-amine
Reactant of Route 3
4-Fluoro-7-methoxybenzo[D]thiazol-2-amine
Reactant of Route 4
4-Fluoro-7-methoxybenzo[D]thiazol-2-amine
Reactant of Route 5
4-Fluoro-7-methoxybenzo[D]thiazol-2-amine
Reactant of Route 6
Reactant of Route 6
4-Fluoro-7-methoxybenzo[D]thiazol-2-amine

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